L-Quebrachitol

Osteoblastogenesis Bone Metabolism Inositol Isomers

L-Quebrachitol (2-O-methyl-L-chiro-inositol) is a naturally occurring, optically active cyclitol. It is a monomethyl ether derivative of L-chiro-inositol, found in diverse plant sources including rubber latex serum (Hevea brasiliensis) and sea buckthorn leaves.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 3564-07-6
Cat. No. B10753631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Quebrachitol
CAS3564-07-6
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(C1O)O)O)O)O
InChIInChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
InChIKeyDSCFFEYYQKSRSV-MBXCVVGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Quebrachitol (CAS 3564-07-6): Baseline Characteristics and In-Class Positioning


L-Quebrachitol (2-O-methyl-L-chiro-inositol) is a naturally occurring, optically active cyclitol [1]. It is a monomethyl ether derivative of L-chiro-inositol, found in diverse plant sources including rubber latex serum (Hevea brasiliensis) and sea buckthorn leaves [1]. Structurally, it is a cyclic six-carbon polyol (C₇H₁₄O₆; MW: 194.18) that is highly water-soluble and exists as a white powder at room temperature . Its primary relevance in research stems from its bioactivity as an osteoblastogenesis promoter, an α-glucosidase inhibitor, and an antioxidant [2], making it a compound of interest distinct from its non-methylated and structurally isomeric analogs.

Why L-Quebrachitol Cannot Be Interchanged with Common Cyclitol Analogs


Simple substitution of L-Quebrachitol with its in-class analogs—such as D-pinitol, myo-inositol, or D/L-chiro-inositol—is scientifically invalid due to stark differences in biological activity and physicochemical properties. Despite sharing a cyclitol core, L-Quebrachitol's unique 2-O-methylation on the L-chiro-inositol scaffold confers distinct functionality. For instance, D-pinitol (a 3-O-methyl-D-chiro-inositol) inhibits osteoclastogenesis but lacks osteoblastogenic activity, a key differentiating feature of L-Quebrachitol [1]. Furthermore, L-Quebrachitol was found to be completely inactive as a growth promoter in plant tissue culture, whereas myo-inositol and sequoyitol were highly active [2]. These functional divergences, rooted in stereochemistry and methylation patterns, mandate that procurement and experimental design must be guided by compound-specific evidence rather than class-based assumptions.

L-Quebrachitol Procurement Guide: Quantitative Differentiation Against Key Analogs


L-Quebrachitol Uniquely Promotes Osteoblastogenesis, Unlike Its Isomer D-Pinitol

In a direct comparative study using MC3T3-E1 pre-osteoblastic cells, L-Quebrachitol significantly promoted proliferation and mineralization, whereas its isomer D-pinitol had no effect on osteoblastogenesis [1]. This represents a critical functional divergence between the two methylated cyclitols.

Osteoblastogenesis Bone Metabolism Inositol Isomers

L-Quebrachitol Derivatives Exhibit Superior α-Glucosidase Inhibition vs. Acarbose

A series of L-Quebrachitol derivatives were synthesized and evaluated for α-glucosidase inhibitory activity. Notably, compound 3i, an L-Quebrachitol derivative, demonstrated an activity 20 times stronger than the clinical drug Acarbose in the same assay [1]. This highlights the potential of the L-Quebrachitol scaffold for developing potent hypoglycemic agents.

α-Glucosidase Diabetes Hypoglycemic Agents

L-Quebrachitol Enhances Protein Thermal Stability More Effectively than Non-Methylated Inositols

Circular dichroism spectroscopy revealed that O-methylated cyclitols, specifically D-pinitol and L-Quebrachitol, were more effective at preserving protein structure against thermal denaturation than their non-methylated counterparts, myo-inositol and D-chiro-inositol [1].

Protein Stability Excipient Development Biopharmaceutical Formulation

L-Quebrachitol Synergistically Enhances Antioxidant Capacity of Glutathione

While L-Quebrachitol alone exhibits very low radical scavenging activity, it significantly enhances the antioxidative properties of glutathione when combined. This synergistic effect was demonstrated for the first time using both DPPH and CUPRAC assays [1].

Antioxidant Synergy Oxidative Stress Nutraceutical Formulation

L-Quebrachitol Procurement: High-Value Research and Industrial Applications


Osteoporosis and Bone Regeneration Research

Procure L-Quebrachitol for studies requiring a compound that directly promotes osteoblast differentiation and bone formation. Evidence demonstrates it upregulates key osteogenic markers (BMP-2, Runx2, ALP, ColI, OCN) in MC3T3-E1 cells and significantly increases bone mineral density in ovariectomized rat models at 125 mg/kg·bw [1]. This application is uniquely supported by L-Quebrachitol's activity, which is not observed with its isomer D-pinitol.

Development of Next-Generation α-Glucosidase Inhibitors

Utilize L-Quebrachitol as a chiral scaffold for synthesizing novel hypoglycemic agents. Derivatives based on this scaffold have already demonstrated α-glucosidase inhibitory activity up to 20 times more potent than the clinical drug Acarbose [2]. This makes it a strategic starting material for medicinal chemistry programs aiming to surpass existing therapies for type 2 diabetes.

Biopharmaceutical Formulation and Excipient Research

Incorporate L-Quebrachitol into formulation screens when developing stable liquid formulations of therapeutic proteins. Its classification as an O-methylated cyclitol grants it superior protein-stabilizing properties against thermal stress compared to non-methylated inositols like myo-inositol [3]. This can lead to extended shelf-life and reduced aggregation for sensitive biologic drugs.

Synergistic Antioxidant and Nutraceutical Formulations

Source L-Quebrachitol for the creation of advanced antioxidant blends. Rather than relying on its modest direct radical scavenging, leverage its demonstrated ability to significantly enhance the antioxidant capacity of glutathione [4]. This approach can yield more effective formulations for mitigating oxidative stress in functional foods or dietary supplements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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